2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid

Beschreibung

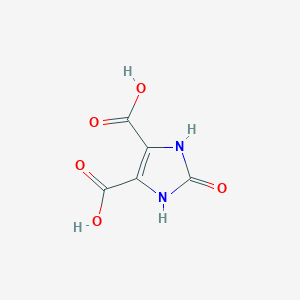

2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with two carboxylic acid groups at positions 4 and 5, along with a ketone (oxo) group at position 2.

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5/c8-3(9)1-2(4(10)11)7-5(12)6-1/h(H,8,9)(H,10,11)(H2,6,7,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMFGAUGQICCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69579-38-0 | |

| Record name | 2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of glyoxal with urea in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the imidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional keto or hydroxyl groups, while substitution reactions can produce esters or amides with varying side chains.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid has been investigated for its potential biological activities. It serves as a precursor in the synthesis of various bioactive compounds, including:

- Antimicrobial Agents: Studies have indicated that derivatives of this compound exhibit antibacterial properties. For instance, it has been used to synthesize imidazole derivatives that show activity against Gram-positive and Gram-negative bacteria .

- Anticancer Activity: Research has suggested that this compound can be modified to create analogs with enhanced anticancer properties. One study focused on synthesizing imidazole derivatives that inhibit cancer cell proliferation in vitro, demonstrating cytotoxic effects against several cancer lines .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its unique structural features:

- Synthesis of Spirocyclic Compounds: It has been employed as a reactant in enantioselective strategies to construct spirocyclic cores, which are important in the development of pharmaceuticals .

- Formation of Heterocycles: The presence of the imidazole ring allows for the formation of various heterocyclic compounds through cyclization reactions. These heterocycles are crucial in drug discovery and development due to their diverse biological activities .

Case Studies

Case Study 1: Antimicrobial Derivatives

A series of derivatives were synthesized from this compound and tested against bacterial strains. The results indicated that certain modifications led to a significant increase in antibacterial activity compared to the parent compound.

| Compound | Activity (MIC µg/mL) | Bacterial Strain |

|---|---|---|

| Parent Compound | 128 | Staphylococcus aureus |

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 16 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies on modified imidazole derivatives derived from this compound showed promising results against human cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Parent Compound | 50 | HeLa |

| Derivative C | 20 | HeLa |

| Derivative D | 15 | MCF-7 |

Wirkmechanismus

The mechanism by which 2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the keto and carboxylic acid groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The target compound is distinguished by the 2-oxo group and dihydro moiety on the imidazole ring. Key comparisons with analogs include:

1H-Imidazole-4,5-dicarboxylic Acid (CAS 570-22-9)

- Structure : Lacks the 2-oxo and dihydro groups.

- Properties : Higher acidity due to two free carboxylic acids, with a molecular weight of 156.09 g/mol.

- Applications : Used as a reagent in chemical synthesis .

2,3-Dihydro-1H-imidazole-4,5-dicarboxylic Acid (CAS 610265-04-8)

- Properties : Molecular weight 158.11 g/mol; reduced planarity compared to the target compound.

- Applications: Limited data, but likely explored in organic synthesis .

2-Substituted Glyoxaline-4,5-dicarboxylic Acids

- Examples : 2-methyl, 2-ethyl, and 2-isopropyl derivatives (historical data from 1928).

- Properties : Alkyl substituents at position 2 increase hydrophobicity. Melting points of salts range from 265°C to >300°C, indicating high thermal stability.

- Applications : Primarily research chemicals .

Sulfonyl and Thio Derivatives

- Examples : 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid derivatives.

- Properties : Sulfonyl groups enhance electron-withdrawing effects, altering reactivity.

Biologische Aktivität

2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid (CAS No. 69579-38-0) is a heterocyclic compound belonging to the imidazole family. Its molecular structure includes an imidazole ring with two carboxylic acid groups and a keto group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C5H4N2O5

- IUPAC Name: this compound

- Molecular Weight: 172.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering the course of diseases.

- Receptor Modulation : It has been shown to bind to certain receptors, modulating their activity and influencing cellular responses.

- Antioxidant Activity : The presence of carboxylic acid groups allows for interactions that can scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . For instance, a recent study highlighted its role in inhibiting cell proliferation in breast cancer cells through modulation of the NF-kB pathway .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of this compound against Escherichia coli and Staphylococcus aureus. The results showed that at concentrations above 50 µM, the compound effectively reduced bacterial growth by over 70%, suggesting its potential application in developing new antimicrobial therapies .

Case Study 2: Anticancer Mechanism

Another study focused on the compound's effect on human breast cancer cells (MCF-7). The research revealed that treatment with 25 µM of the compound resulted in a significant decrease in cell viability (approximately 60% reduction) after 48 hours. This effect was linked to the activation of caspase pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | Structure | Moderate antibacterial | MIC = 25 µg/mL against E. coli |

| 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole | Structure | Strong anticancer | Induces apoptosis in multiple cancer cell lines |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid and its derivatives?

Methodological Answer:

The synthesis of imidazole dicarboxylic acid derivatives typically involves cyclocondensation reactions. For example, hydrazine derivatives can react with carbonyl precursors under reflux conditions in solvents like DMSO to form the imidazole core. Evidence from substituted imidazole syntheses suggests using hydrazine hydrochloride with controlled pH and temperature (e.g., 18-hour reflux in DMSO followed by ice-water quenching) to optimize yield . For regioselective modifications, protecting groups (e.g., ethyl esters) can be employed to direct reactivity at specific positions, as seen in the synthesis of 2-propyl-4,5-diethyl ester derivatives . Catalytic methods using oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) are also effective for functionalizing the imidazole ring .

Basic: How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing imidazole dicarboxylic acid derivatives?

Methodological Answer:

Characterization relies on multi-nuclear NMR (¹H, ¹³C, and DEPT-135) to resolve proton environments and confirm substitution patterns. For example, the 2-oxo group in 2-oxo-2,3-dihydro-1H-imidazole derivatives produces distinct carbonyl signals at ~170 ppm in ¹³C NMR . IR spectroscopy is critical for identifying acidic protons (e.g., -COOH groups) via broad O-H stretches (~2500–3000 cm⁻¹). Single-crystal X-ray diffraction, as demonstrated for ethanol-solvated imidazole derivatives, provides unambiguous structural confirmation by resolving hydrogen-bonding networks and tautomeric forms .

Advanced: What computational strategies are effective in predicting synthetic pathways for novel imidazole dicarboxylate derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict feasible routes. The ICReDD framework integrates computational and experimental data to optimize reaction conditions, such as identifying optimal catalysts or solvent systems . For example, retrosynthetic analysis using databases like Reaxys or Pistachio can propose one-step pathways by matching precursor fragments to target molecules . Machine learning models trained on reaction databases (e.g., BKMS_METABOLIC) further refine predictions by prioritizing high-plausibility routes .

Advanced: How can researchers address discrepancies in biological activity data among structurally similar imidazole derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:

- Comparative Bioassays: Standardize protocols (e.g., MIC testing for antimicrobial activity) across derivatives to isolate structural contributions .

- Structure-Activity Relationship (SAR) Studies: Use X-ray crystallography or molecular docking to correlate functional groups (e.g., 3,5-dicarboxyphenyl substituents) with target binding .

- Data Normalization: Apply statistical tools (e.g., principal component analysis) to account for batch effects or solvent interactions in biological datasets .

Advanced: What are the key considerations in designing regioselective reactions for modifying the 2-oxo group in imidazole dicarboxylic acids?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Protecting Groups: Temporarily block reactive sites (e.g., using ethyl esters at C4 and C5) to direct electrophilic attacks to the 2-oxo position .

- Catalytic Control: Employ transition metals (e.g., Pd) to activate specific sites. For example, palladium-catalyzed cross-coupling can functionalize the imidazole ring without disrupting the dicarboxylic acid moieties .

- pH-Dependent Reactivity: Adjust reaction pH to stabilize intermediates. Under acidic conditions, the 2-oxo group may tautomerize, enhancing nucleophilic attack at C3 .

Advanced: How can researchers validate the purity and stability of imidazole dicarboxylic acids under varying storage conditions?

Methodological Answer:

- Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC to assess decomposition pathways .

- Thermogravimetric Analysis (TGA): Determine thermal stability by measuring weight loss during controlled heating, identifying decomposition thresholds .

- Moisture Sensitivity: Store derivatives in desiccated environments (<10% RH) to prevent hydrolysis of labile groups (e.g., esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.